3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Overview
Description
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid is a complex organic compound characterized by its multiple functional groups and aromatic structure. It contains three iodine atoms, making it highly significant in various chemical and biological applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid involves multiple steps, starting with the iodination of a benzoic acid derivative. The process typically includes:
Iodination: Introduction of iodine atoms to the aromatic ring.
Acetylation: Addition of an acetyl group to the amino group.
Carbamoylation: Introduction of a methylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of iodine atoms or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and binding affinity to various biomolecules. The compound’s effects are mediated through its ability to form stable complexes and undergo specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)benzoic acid: Lacks the iodine atoms and additional functional groups, making it less reactive.
2,4,6-Triiodobenzoic acid: Similar iodine content but lacks the acetyl and carbamoyl groups, affecting its chemical properties.
Properties
IUPAC Name |
3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPDFSNPVTGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944257 | |
Record name | 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21656-26-8 | |
Record name | 3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21656-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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